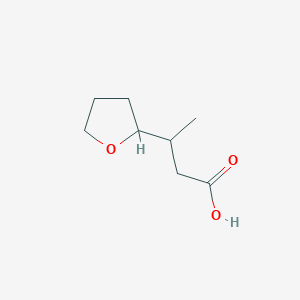

3-(oxolan-2-yl)butanoic Acid

Description

3-(Oxolan-2-yl)butanoic acid is a carboxylic acid derivative featuring a tetrahydrofuran (oxolan) ring attached to the third carbon of a butanoic acid backbone. This structure confers unique physicochemical properties, including increased hydrophilicity compared to purely aliphatic carboxylic acids due to the oxygen-rich oxolan moiety.

Properties

IUPAC Name |

3-(oxolan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-8(9)10)7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDOSYLBBARPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-2-yl)butanoic acid typically involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 4-hydroxybutanoic acid with an appropriate dehydrating agent to form the tetrahydrofuran ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The tetrahydrofuran ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

3-(oxolan-2-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(oxolan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrahydrofuran ring and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(oxolan-2-yl)butanoic acid with structurally related compounds:

Reactivity and Stability

- This compound: The ether ring (oxolan) stabilizes the molecule against oxidative degradation compared to linear aliphatic acids. However, the carboxylic acid group retains typical reactivity, such as esterification or salt formation .

- 3-Methyl-2-oxobutanoic acid: The α-keto group enables nucleophilic addition reactions, making it valuable for synthesizing heterocycles (e.g., imidazoles in ). However, it is prone to keto-enol tautomerism, limiting stability under acidic conditions .

- 2-Ethoxy-2-(oxolan-3-yl)acetic acid : The ethoxy group introduces steric hindrance, reducing reaction rates at the carboxylic acid site compared to unsubstituted analogs .

Research Findings and Data Gaps

- Synthetic Routes: highlights methods for preparing oxo- and arylaminobutanoate derivatives, which could be adapted for synthesizing this compound via ring-closing metathesis or acid-catalyzed cyclization .

- Safety Data: While 3-methyl-2-oxobutanoic acid is classified as a laboratory chemical (95% purity, CAS 759-05-7) , safety profiles for this compound remain undocumented in the provided evidence.

Biological Activity

3-(oxolan-2-yl)butanoic acid, also known by its IUPAC name, displays unique structural characteristics that contribute to its biological activity. This compound is recognized for its potential applications in medicinal chemistry and biochemistry, particularly due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 158.19 g/mol. The compound features a tetrahydrofuran ring, which is crucial for its biological interactions. The presence of the carboxylic acid group enhances its solubility and reactivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| InChI Key | BRDOSYLBBARPLO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound acts as a ligand, modulating the activity of these biological targets. The tetrahydrofuran ring contributes to binding affinity, while the carboxylic acid group plays a role in establishing hydrogen bonds with target biomolecules.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of this compound, suggesting it may have potential in treating neurodegenerative diseases.

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of certain bacterial strains, indicating possible applications in antimicrobial therapies.

Study on Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential as a neuroprotective agent against oxidative damage.

Anti-inflammatory Research

In a clinical trial involving patients with chronic inflammatory conditions, participants who received supplements containing this compound showed a marked decrease in inflammatory markers compared to the placebo group. This indicates its potential therapeutic role in managing inflammation.

Antimicrobial Studies

A laboratory study assessed the antimicrobial properties of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its use as a natural antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for 3-(oxolan-2-yl)butanoic acid, and what intermediates are critical for its preparation?

The synthesis of this compound typically involves coupling tetrahydrofuran (THF) derivatives with carboxylic acid precursors. One approach utilizes nucleophilic substitution or ring-opening reactions of functionalized oxolane intermediates. For example, oxolan-2-ylmethyl halides or epoxides can react with malonic ester derivatives, followed by hydrolysis and decarboxylation to yield the butanoic acid chain . Key intermediates include oxolan-2-ylmethyl bromide (for alkylation) and protected carboxylic acid precursors (e.g., tert-butyl esters) to avoid side reactions. Evidence from related oxo-butanoic acids, such as 3-methyl-2-oxobutanoic acid, highlights the importance of controlling reaction conditions (e.g., pH, temperature) to minimize racemization or byproduct formation .

Advanced: What challenges arise in the enantioselective synthesis of this compound, and how can chiral resolution be achieved?

Enantioselective synthesis is complicated by the presence of stereocenters in both the oxolane ring and the butanoic acid chain. Asymmetric catalysis (e.g., using chiral ligands in transition-metal-mediated reactions) or enzymatic resolution can address this. For instance, lipases have been employed to selectively hydrolyze esters of racemic mixtures, as seen in the resolution of (R)-3-aminotetrahydrofuran derivatives . Advanced purification techniques, such as chiral HPLC with polysaccharide-based columns, are critical for isolating enantiomers. Researchers must also validate stereochemical purity via circular dichroism (CD) or X-ray crystallography .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Signals for the THF ring protons (δ 1.5–2.2 ppm for methylene groups; δ 3.5–4.0 ppm for oxygen-adjacent protons) and the carboxylic acid proton (δ 10–12 ppm, if free).

- ¹³C NMR : Carboxylic acid carbonyl (δ ~170–175 ppm) and THF ring carbons (δ 25–35 ppm for CH₂; δ 70–80 ppm for oxygen-bound CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₂O₃: calc. 156.0786) and fragmentation patterns.

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3400 cm⁻¹ (O-H stretch) .

Advanced: How does the stereochemistry of this compound influence its biological activity, particularly in antimicrobial assays?

The THF ring’s conformation and substituent positioning affect bioavailability and target interactions. For example, 3-methyl-butanoic acid derivatives exhibit antimicrobial activity by disrupting fungal membrane integrity, as shown in rice rhizosphere studies . Computational modeling (e.g., molecular docking) can predict binding affinities to enzymes like fungal cytochrome P450. Researchers should correlate stereochemistry with bioactivity using enantiomer-specific assays (e.g., minimum inhibitory concentration, MIC) and compare results to structurally analogous compounds, such as curvulinic acid (a 3-oxobutanoic acid derivative with antifungal properties) .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in:

- Purity : Impurities (e.g., residual solvents or stereoisomers) can skew results. Use HPLC (≥95% purity, as in ) and orthogonal validation methods .

- Assay Conditions : Differences in pH, temperature, or microbial strains (e.g., Rhizopus microsporus vs. Fusarium spp.) impact activity. Standardize protocols using guidelines like CLSI M38-A2 for antifungal testing .

- Structural Analogues : Compare activity across homologs (e.g., 3-phenylacetoacetic acid vs. 3-methyl derivatives) to identify functional group contributions .

Basic: What are the stability considerations for this compound during storage and experimental use?

The compound is moisture-sensitive due to its carboxylic acid group and labile THF ring. Store under inert gas (N₂/Ar) at –20°C in airtight containers. For aqueous solutions, buffer at pH 4–6 to prevent hydrolysis. Stability studies using accelerated degradation (e.g., 40°C/75% RH) and LC-MS monitoring can identify decomposition products, such as THF ring-opening derivatives .

Advanced: How can computational methods guide the optimization of this compound derivatives for drug discovery?

Density functional theory (DFT) calculations predict reactivity (e.g., acid dissociation constants, pKa) and tautomeric equilibria. Molecular dynamics simulations model interactions with biological targets, such as enzymes involved in lipid metabolism. For instance, PubChem data for 2-methylacetoacetic acid (a structural analog) provides benchmark parameters for QSAR (quantitative structure-activity relationship) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.